Methyl 10-fluorodecanoate

Description

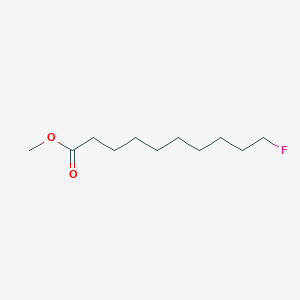

Methyl 10-fluorodecanoate (chemical formula: C₁₁H₂₁FO₂) is a fluorinated methyl ester characterized by a fluorine atom at the 10th carbon of a decanoic acid backbone. This structural modification significantly alters its physicochemical properties compared to non-fluorinated analogs, including increased lipophilicity, thermal stability, and resistance to enzymatic degradation . Fluorinated esters like this are pivotal in pharmaceutical chemistry and material science due to their unique electronic and steric effects, which enhance binding affinity in drug-receptor interactions and improve polymer durability .

Properties

Molecular Formula |

C11H21FO2 |

|---|---|

Molecular Weight |

204.28 g/mol |

IUPAC Name |

methyl 10-fluorodecanoate |

InChI |

InChI=1S/C11H21FO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |

InChI Key |

RRHPDOWKZBENKR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-fluorodecanoate can be synthesized through several methods. One common approach involves the fluorination of methyl decanoate. This process typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the decanoate chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-fluorodecanoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to produce carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

Substitution: Products include amides, thioesters, and other substituted derivatives.

Reduction: The primary product is 10-fluorodecanol.

Oxidation: Products include 10-fluorodecanoic acid and other oxidized forms.

Scientific Research Applications

Methyl 10-fluorodecanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.

Industry: It is used in the development of materials with unique properties, such as increased chemical resistance and stability.

Mechanism of Action

The mechanism of action of methyl 10-fluorodecanoate involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares methyl 10-fluorodecanoate with structurally related esters:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | LogP (Lipophilicity) | Key Functional Group |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₂₁FO₂ | 216.28 | -15 to -10* | 245–250* | 4.8 | Fluorine at C10 |

| Methyl decanoate | C₁₁H₂₂O₂ | 186.29 | 14–16 | 224–226 | 4.2 | Non-fluorinated |

| Methyl 9-oxodecanoate | C₁₁H₂₀O₃ | 200.28 | 25–27 | 260–265 | 3.5 | Ketone at C9 |

| Methyl 10-chlorodecanoate | C₁₁H₂₁ClO₂ | 232.73 | -5 to 0* | 230–235* | 5.1 | Chlorine at C10 |

| Ethyl 10-undecenoate | C₁₃H₂₄O₂ | 212.33 | -20 to -15 | 235–240 | 4.6 | Double bond at C10 |

*Estimated based on homologous series data .

Key Observations :

- Lipophilicity: Fluorination increases LogP compared to non-fluorinated methyl decanoate (4.8 vs. 4.2), but chlorine substitution (methyl 10-chlorodecanoate) yields even higher lipophilicity (LogP = 5.1) due to greater atomic polarizability .

- Thermal Stability: this compound’s boiling point (~245–250°C) exceeds that of methyl decanoate (~224°C), reflecting fluorine’s strong electronegativity and reduced molecular mobility .

Toxicity and Environmental Impact

- Bioaccumulation: this compound shares bioaccumulative tendencies with other perfluoroalkyl substances (PFAS), though its shorter chain length reduces persistence compared to nonadecafluorodecanoic acid (PFDA, CAS 335-76-2) .

- Acute Toxicity: Limited data suggest lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to chlorinated analogs like methyl 10-chlorodecanoate (LD₅₀ ~ 500 mg/kg) .

Analytical Characterization

- Chromatographic Behavior: this compound elutes later than methyl decanoate in gas chromatography (GC) due to increased polarity, similar to methyl 9-oxodecanoate. Retention indices align with fluorinated analogs in atmospheric VOC studies .

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 10-fluorodecanoate, and how are purity and yield optimized?

Answer:

this compound is typically synthesized via fluorination of decanoic acid derivatives. A common route involves:

Esterification : React decanoic acid with methanol under acidic catalysis to form methyl decanoate.

Fluorination : Introduce fluorine at the 10th carbon using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), often in anhydrous solvents (e.g., DCM or THF) at controlled temperatures (0–25°C) .

Purification : Column chromatography or recrystallization ensures purity (>95% by GC-MS). Yield optimization requires careful stoichiometric balancing of fluorinating agents and inert atmospheric conditions to minimize side reactions .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR : NMR confirms fluorine incorporation (δ –120 to –220 ppm for aliphatic C-F bonds). NMR identifies ester methyl groups (δ 3.6–3.7 ppm) and backbone protons .

- GC-MS/EI : Molecular ion peaks at m/z 218 (M) and fragmentation patterns validate structure.

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity. Cross-validate with FT-IR for ester carbonyl stretches (~1740 cm) .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?

Answer:

Discrepancies often arise from solvent effects, temperature, or impurities. To mitigate:

Standardize Conditions : Use deuterated solvents (CDCl) and consistent probe temperatures (25°C).

Reference Spiking : Add a known internal standard (e.g., TMS) for and NMR calibration.

Impurity Profiling : Conduct LC-MS to detect byproducts (e.g., unfluorinated esters) that may skew shifts .

Advanced: What experimental designs are optimal for studying the hydrolytic stability of this compound in physiological conditions?

Answer:

- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Kinetic Sampling : Withdraw aliquots at 0, 6, 12, 24, and 48 hours; quench reactions with chilled acetonitrile.

- Analysis : Quantify degradation via HPLC-UV and identify products using HRMS. Compare half-life () across pH conditions to model stability .

Advanced: How should researchers design in vitro assays to evaluate the biological activity of this compound?

Answer:

Cell Lines : Use relevant models (e.g., cancer cell lines for cytotoxicity studies).

Dosing : Prepare stock solutions in DMSO (<0.1% final concentration) and test a range (1–100 µM).

Controls : Include vehicle controls and positive controls (e.g., fluorouracil for cytotoxicity).

Endpoints : Measure IC via MTT assays and validate with flow cytometry for apoptosis/necrosis .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage : Keep in amber vials under argon at –20°C to avoid light/oxygen-induced decomposition.

- Handling : Use anhydrous solvents (e.g., dry DMF) during experimental workflows.

- Stability Monitoring : Perform periodic GC-MS checks to detect degradation products .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the fluorine atom.

- Docking Studies : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina.

- Kinetic Modeling : Apply Arrhenius equations to predict reaction rates under varying temperatures .

Advanced: What strategies address low yields in large-scale fluorination reactions for this compound?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) to enhance fluorination efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reagent consumption and adjust stoichiometry dynamically .

Basic: How do researchers validate the environmental impact of this compound in ecotoxicity studies?

Answer:

- Test Organisms : Use Daphnia magna (water fleas) and Aliivibrio fischeri (bioluminescent bacteria) for acute toxicity assays.

- Exposure Regimens : Apply OECD guidelines (e.g., Test No. 202) with concentrations ranging from 1 ppb to 10 ppm.

- Endpoints : Measure LC/EC and compare to regulatory thresholds .

Advanced: What methodologies enable trace-level detection of this compound in complex matrices?

Answer:

- Sample Prep : Solid-phase extraction (C18 cartridges) for environmental water; QuEChERS for biological tissues.

- Instrumentation : LC-MS/MS with MRM transitions (m/z 218 → 101 for quantification; m/z 218 → 85 for confirmation).

- Validation : Assess recovery (70–120%), LOQ (0.1 ng/mL), and matrix effects using isotopically labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.